

# Navigating NaPi2b: A Comparative Guide to Inhibitor Sensitivity and Expression Levels

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | NaPi2b-IN-3 |           |
| Cat. No.:            | B12412322   | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of NaPi2b-targeted inhibitors, supported by experimental data. We delve into the correlation between NaPi2b expression and inhibitor sensitivity, offering detailed methodologies and visual representations of key pathways and workflows.

The sodium-dependent phosphate transporter NaPi2b (encoded by the SLC34A2 gene) has emerged as a promising therapeutic target in oncology. Its limited expression in normal tissues and overexpression in several cancers, including non-small cell lung cancer (NSCLC) and ovarian cancer, make it an attractive candidate for targeted therapies.[1][2][3] This guide focuses on the relationship between NaPi2b expression levels and the efficacy of inhibitors, particularly antibody-drug conjugates (ADCs), which have been the frontrunners in clinical development.

# Performance of NaPi2b Inhibitors: A Tale of Two ADCs

Clinical trials of two prominent NaPi2b-targeting ADCs, upifitamab rilsodotin (UpRi) and lifastuzumab vedotin, have yielded divergent results regarding the predictive power of NaPi2b expression on treatment response.



Upifitamab Rilsodotin (UpRi): A Case of Unmet

## **Expectations**

Upifitamab rilsodotin is an ADC that targets NaPi2b to deliver a potent anti-tubulin agent.[4] Despite promising preclinical data suggesting a correlation between NaPi2b expression and tumor regression, the Phase 1/2 UPLIFT trial in patients with platinum-resistant ovarian cancer did not meet its primary endpoint. The trial revealed that NaPi2b expression did not significantly enrich the patient population for a better response to UpRi.[4][5]

| Clinical Trial                | Patient Population                              | NaPi2b Expression<br>Level         | Overall Response<br>Rate (ORR)    |
|-------------------------------|-------------------------------------------------|------------------------------------|-----------------------------------|
| UPLIFT (Phase 1/2)            | Platinum-Resistant<br>Ovarian Cancer<br>(n=268) | NaPi2b-Positive (TPS ≥75%) (n=141) | 15.6% (95% CI,<br>10.0%-22.7%)[5] |
| NaPi2b-Low (TPS <75%) (n=127) | 10.2% (95% CI,<br>5.6%-16.9%)[5]                |                                    |                                   |
| Overall Population            | 13.1%[5]                                        | _                                  |                                   |

**TPS: Tumor Proportion Score** 

### Lifastuzumab Vedotin: A Glimmer of Correlation

Lifastuzumab vedotin is another ADC that delivers the microtubule-disrupting agent monomethyl auristatin E (MMAE) to NaPi2b-expressing cells.[6][7] In contrast to UpRi, clinical studies of lifastuzumab vedotin have suggested a positive correlation between NaPi2b expression levels and clinical response in both NSCLC and platinum-resistant ovarian cancer.

A Phase I study demonstrated that all RECIST-defined responses were observed in patients with high NaPi2b expression.[8][9] A subsequent Phase II study in platinum-resistant ovarian cancer further supported this, showing a significantly higher objective response rate in the NaPi2b-high patient population compared to standard chemotherapy.[10][11]



| Clinical Trial                            | Patient<br>Population                              | NaPi2b<br>Expression<br>Level | Overall<br>Response<br>Rate (ORR) | Progression-<br>Free Survival<br>(PFS) |
|-------------------------------------------|----------------------------------------------------|-------------------------------|-----------------------------------|----------------------------------------|
| Phase I                                   | Platinum-<br>Resistant<br>Ovarian Cancer<br>(PROC) | NaPi2b-High                   | 46% (11/24<br>patients)[8][12]    | Not Reported                           |
| Non-Small Cell<br>Lung Cancer<br>(NSCLC)  | NaPi2b-High                                        | 8% (4/51<br>patients)[8][12]  | Not Reported                      |                                        |
| Phase II                                  | Platinum-<br>Resistant<br>Ovarian Cancer           | NaPi2b-High                   | 36%                               | 5.3 months[10]<br>[11]                 |
| Intent-to-Treat<br>(ITT)                  | 34%                                                | 5.3 months[10]<br>[11]        |                                   |                                        |
| Control (Pegylated Liposomal Doxorubicin) | NaPi2b-High                                        | 14%                           | 3.4 months[10]<br>[11]            |                                        |
| ІТТ                                       | 15%                                                | 3.1 months[10]<br>[11]        |                                   | _                                      |

### **Experimental Protocols**

Accurate assessment of NaPi2b expression and inhibitor sensitivity is paramount for the clinical development of NaPi2b-targeted therapies. Standardized methodologies are crucial for reproducible and comparable results.

# Measurement of NaPi2b Expression by Immunohistochemistry (IHC)

A common method for evaluating NaPi2b expression in tumor tissue is immunohistochemistry.



- Antibody: The monoclonal antibody MX35 is frequently used to detect NaPi2b.[2][13]
- Staining and Scoring:
  - Formalin-fixed, paraffin-embedded (FFPE) tumor sections are stained with the anti-NaPi2b antibody.[14]
  - The staining intensity is typically scored on a scale of 0 to 3+ (0 = no staining, 1+ = weak,
     2+ = moderate, 3+ = strong).[15]
  - The percentage of tumor cells staining at each intensity level is determined.[15]
- H-Score Calculation: A semi-quantitative H-score can be calculated to provide a continuous measure of expression.
  - Formula: H-Score =  $(1 \times \%)$  of cells with 1+ intensity +  $(2 \times \%)$  of cells with 2+ intensity +  $(3 \times \%)$  of cells with 3+ intensity).[16]
  - The H-score ranges from 0 to 300.
- Tumor Proportion Score (TPS): An alternative scoring method that measures the percentage
  of viable tumor cells showing membranous staining at any intensity.[16] For the UPLIFT trial,
  a TPS of ≥75% was considered NaPi2b-positive.[17]

### **Assessment of Inhibitor Sensitivity in Clinical Trials**

The Response Evaluation Criteria in Solid Tumors (RECIST) is the standard for objectively evaluating changes in tumor burden in clinical trials.[1][18]

- RECIST 1.1 Guidelines:
  - Target Lesions: Up to five of the largest measurable lesions are selected for tracking.[6]
  - Response Categories:
    - Complete Response (CR): Disappearance of all target lesions.[19]



- Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions.[19]
- Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions.[19]
- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[19]

# **Visualizing the Mechanisms and Methods**

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of NaPi2b-targeting ADCs and a typical experimental workflow for assessing the correlation between NaPi2b expression and inhibitor sensitivity.



Click to download full resolution via product page

Mechanism of Action of NaPi2b-Targeting ADCs



Experimental Workflow for Correlating NaPi2b Expression with Inhibitor Sensitivity



Click to download full resolution via product page

Workflow for Correlating NaPi2b Expression and Inhibitor Sensitivity



In conclusion, while NaPi2b remains a compelling target for cancer therapy, the clinical data to date underscore the complexity of using its expression level as a predictive biomarker. The conflicting results between upifitamab rilsodotin and lifastuzumab vedotin highlight the need for further research to understand the nuances of ADC design, tumor heterogeneity, and the specific methodologies used for patient stratification. Future studies will be critical in determining the precise role of NaPi2b expression in predicting response to targeted inhibitors and ultimately improving patient outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. RECIST Criteria Friends of Cancer Research [friendsofcancerresearch.org]
- 2. NaPi2b: Eight Transmembrane Domains A New Target For Ovarian Cancer Treatment [novoprotein.com]
- 3. Targeting NaPi2b in ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. onclive.com [onclive.com]
- 6. project.eortc.org [project.eortc.org]
- 7. research.monash.edu [research.monash.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase Ia Study of Anti-NaPi2b Antibody-Drug Conjugate Lifastuzumab Vedotin DNIB0600A in Patients with Non-Small Cell Lung Cancer and Platinum-Resistant Ovarian Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-NaPi2b antibody-drug conjugate lifastuzumab vedotin (DNIB0600A) compared with pegylated liposomal doxorubicin in patients with platinum-resistant ovarian cancer in a randomized, open-label, phase II study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]



- 13. exp-oncology.com.ua [exp-oncology.com.ua]
- 14. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
- 15. Immunohistochemical evaluation of epithelial ovarian carcinomas identifies three different expression patterns of the MX35 antigen, NaPi2b PMC [pmc.ncbi.nlm.nih.gov]
- 16. mersana.com [mersana.com]
- 17. targetedonc.com [targetedonc.com]
- 18. cibmtr.org [cibmtr.org]
- 19. Response evaluation criteria in solid tumors Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Navigating NaPi2b: A Comparative Guide to Inhibitor Sensitivity and Expression Levels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12412322#correlation-of-napi2b-expression-with-inhibitor-sensitivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com